molecular formula C29H34N2O3 B2660278 N-(4-(diethylamino)-2-methylphenyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide CAS No. 921514-75-2

N-(4-(diethylamino)-2-methylphenyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide

Cat. No.: B2660278
CAS No.: 921514-75-2
M. Wt: 458.602
InChI Key: RNCKGUMEWLZVPO-UHFFFAOYSA-N
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Description

N-(4-(diethylamino)-2-methylphenyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide is a complex organic compound Its structure includes a benzamide core, substituted with various functional groups, including a diethylamino group, a methyl group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diethylamino)-2-methylphenyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzamide Core: Starting with a suitable benzoyl chloride and reacting it with an amine to form the benzamide.

    Introduction of the Diethylamino Group: This could be achieved through a substitution reaction using diethylamine.

    Attachment of the Benzofuran Moiety: This step might involve an etherification reaction, where the benzofuran derivative is attached to the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group or the benzofuran moiety.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide core.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(diethylamino)-2-methylphenyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide could have several research applications:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Materials Science: Possible applications in the development of new materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(dimethylamino)phenyl)benzamide: Similar structure but with a dimethylamino group instead of diethylamino.

    N-(4-(diethylamino)phenyl)-4-methylbenzamide: Similar structure but without the benzofuran moiety.

Uniqueness

N-(4-(diethylamino)-2-methylphenyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide is unique due to the presence of the benzofuran moiety, which could impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O3/c1-6-31(7-2)24-15-16-25(20(3)17-24)30-28(32)22-13-11-21(12-14-22)19-33-26-10-8-9-23-18-29(4,5)34-27(23)26/h8-17H,6-7,18-19H2,1-5H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCKGUMEWLZVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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